2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-5-7-17-13(10-3-4-10)8-12(16-17)11-2-1-6-15-9-11/h1-2,6,8-10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBUHXDJGFZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 224.26 g/mol. Its structure features a pyrazole ring substituted with cyclopropyl and pyridine groups, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4 |
| Molecular Weight | 224.26 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
- Introduction of the Cyclopropyl Group : Utilizes cyclopropanation reactions, such as the Simmons-Smith reaction.
- Pyridine Ring Attachment : Accomplished via coupling reactions like Suzuki-Miyaura cross-coupling.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The pyrazole scaffold is known for its role as a ligand in inhibiting protein kinases (PKs), which are crucial in cancer therapy. The compound may exert its effects through:
- Inhibition of Enzyme Activity : Targeting specific kinases involved in tumor growth.
- Modulation of Receptor Signaling : Influencing pathways related to cell proliferation and apoptosis.
Therapeutic Applications
Recent studies indicate that compounds similar to this compound exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
- Anticancer Properties : Inhibitors targeting various kinases have shown promise in preclinical models.
Case Studies
- Inhibition of Protein Kinases : Research has demonstrated that pyrazole derivatives can effectively inhibit kinases like Akt and Aurora kinases, which are pivotal in cancer cell signaling pathways. For instance, afuresertib, a pyrazole-based compound, has shown significant potency against Akt isoforms .
- Cell Proliferation Studies : In vitro studies have indicated that compounds with similar structures exhibit potent antiproliferative effects on human tumor cell lines such as HeLa and HCT116. For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
Comparison with Similar Compounds
Pyridine vs. Thiophene Substituents
Replacing the pyridin-3-yl group in the target compound with a thiophen-2-yl group (as in 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile) introduces sulfur into the aromatic system. This substitution reduces molecular weight (229.3 g/mol vs. ~1.8 for pyridine analogs) .
Pyridine Regioisomerism
The position of the pyridine substituent significantly impacts biological activity. For instance, 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (C17H17N3) features a pyridin-4-yl group and an isopropyl substituent. The pyridin-4-yl orientation may favor π-stacking interactions in enzyme binding pockets compared to pyridin-3-yl derivatives, though solubility differences remain unquantified in the evidence .
Trifluoromethyl vs. Cyclopropyl Groups
In 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid derivatives (e.g., Example 10 in ), the trifluoromethyl group increases electronegativity and metabolic stability compared to cyclopropyl.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Substituents (Pyrazole Positions) | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 5-cyclopropyl, 3-pyridin-3-yl | C13H11N4 | ~229–235* | ~420–430* | Balanced lipophilicity, pyridine interaction |
| 2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | 5-cyclopropyl, 3-thiophen-2-yl | C12H11N3S | 229.3 | 422.9 | Sulfur-enhanced lipophilicity |
| 2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile | 1-isopropyl, 3-pyridin-4-yl | C17H17N3 | ~263.34 | Not reported | Steric bulk, regioisomeric effects |
| 2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile | 5-phenyl | C11H9N3 | 183.21 | Not reported | Simpler structure, lower solubility |
*Estimated based on analog data from .
Research Implications and Gaps
The target compound’s pyridin-3-yl and cyclopropyl groups position it as a promising candidate for targeted drug discovery, particularly in oncology. However, the evidence lacks direct solubility, stability, or IC50 data, necessitating further experimental validation. Comparative studies with 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile () could elucidate kinase selectivity profiles .
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
Cyclocondensation with Hydrazines:
Gosselin et al. demonstrated that regioselective synthesis of 1,3-substituted pyrazoles can be efficiently achieved by cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents (e.g., DMF, NMP, DMAc) with added strong acid (HCl 10 N) to accelerate dehydration and improve yields. This reaction proceeds at ambient temperature and provides better regioselectivity and yield than traditional methods using protic solvents like ethanol.Benzotriazole-Mediated Pyrazole Formation:
Katritzky and co-workers described the use of α-benzotriazolylenones reacting with methyl or phenylhydrazines to form pyrazolines, which upon base treatment yield tetrasubstituted pyrazoles in high yields (50–94%). The benzotriazole group increases acidity at the α-position, allowing further functionalization at pyrazole C-4, which can be exploited for introducing substituents such as cyclopropyl groups.
Attachment of the Pyridin-3-yl Group
The pyridin-3-yl substituent at position 3 of the pyrazole ring is introduced via:
Copper-Catalyzed N-Arylation:
The pyrazole nitrogen can be coupled with 3-bromopyridine derivatives under copper catalysis to form the N-pyridin-3-yl pyrazole. This method provides regioselective and efficient formation of the N-aryl bond.Boronic Acid Coupling:
Lam–Chan type reactions using pyridinylboronic acids allow for the introduction of pyridin-3-yl groups with good yields and functional group tolerance.
Formation of the Acetonitrile Side Chain
The acetonitrile moiety linked to the pyrazole nitrogen is introduced by:
Alkylation with Acetonitrile Derivatives:
The pyrazole nitrogen can be alkylated with haloacetonitrile compounds (e.g., bromoacetonitrile) under basic conditions to form 2-(pyrazol-1-yl)acetonitrile derivatives. Optimization of base, solvent, and temperature is critical for high yield and selectivity.Alternative Synthetic Routes:
Some protocols involve the preparation of 2-(pyrazol-1-yl)ethyl derivatives followed by functional group transformations to the nitrile, although direct alkylation is preferred for simplicity.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
Representative Synthetic Scheme Summary
| Step | Reactants | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-diketone + 3-aminopyridine hydrazine | Cyclocondensation | 3-(pyridin-3-yl)-1H-pyrazole | 70–90 (typical) |
| 2 | Pyrazole + cyclopropyl-substituted halide | N-Arylation (Cu or Pd catalysis) | 5-cyclopropyl-3-(pyridin-3-yl)pyrazole | 60–85 |
| 3 | Pyrazole + bromoacetonitrile + base | N-Alkylation | 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | 50–80 |
Research Findings and Notes
- The presence of the 5-cyclopropyl group significantly enhances biological activity, as demonstrated in antiviral and enzyme inhibition assays.
- Microwave-assisted reactions and aprotic solvents improve reaction times and yields in pyrazole formation.
- Direct hydrolysis or reduction steps for functional group interconversion on the pyrazole ring can be challenging; alternative synthetic routes are preferred.
- The use of triethylsilane with trifluoromethanesulfonic acid has been reported for selective hydrogenation steps without affecting the pyridine ring, which might be relevant for certain intermediates.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile?
Methodological Answer: The synthesis of pyrazole-acetonitrile derivatives typically involves cyclocondensation, nucleophilic substitution, or cyclization reactions. Key parameters include:
- Solvents: Ethanol, acetonitrile, or 1,4-dioxane are common due to their polarity and compatibility with nitrogen-containing heterocycles .
- Temperatures: Reactions are conducted at room temperature for mild conditions or under reflux (e.g., 80–100°C) to accelerate kinetics .
- Catalysts/Additives: Triethylamine is often used to neutralize acids generated during reactions, improving yield .
Optimization Example:
| Parameter | Condition Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol vs. Acetonitrile | Higher purity in acetonitrile due to better solubility of intermediates |
| Reaction Time | 6–12 hours under reflux | Prolonged time reduces side products but risks decomposition |
Q. How can the structural identity of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm pyrazole, cyclopropyl, and pyridinyl proton environments .
- Mass Spectrometry (MS): High-resolution MS to verify molecular formula (e.g., C₁₃H₁₁N₅) .
- X-ray Crystallography: Resolve spatial arrangement of the cyclopropyl and pyridinyl groups (if single crystals are obtainable) .
Key Data Points:
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer: Pyrazole derivatives often target enzymes or receptors. Initial screens should include:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in cancer or normal cell lines .
- Binding affinity studies (e.g., surface plasmon resonance) to quantify interactions with biological targets .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Purity Variations: Residual solvents (e.g., acetonitrile) or unreacted intermediates can skew results. Validate purity via HPLC (>95%) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical) .
- Assay Conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate buffer) and temperature across studies .
- Biological Model Sensitivity: Use isogenic cell lines or genetically controlled organisms to reduce variability .
Case Study:
Elemental analysis discrepancies for a related compound:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 55.54 | 55.70 |
| H | 4.40 | 4.41 |
| N | 7.20 | 7.22 |
| Minor deviations suggest acceptable purity but warrant further HPLC validation . |
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to pyridine-sensitive targets (e.g., kinases). Prioritize docking scores < -7.0 kcal/mol for high affinity .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes .
- QSAR Models: Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity trends from existing pyrazole datasets .
Q. How can stability under varying pH and solvent conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies:
- Solvent Compatibility: Test solubility in DMSO (for stock solutions) and aqueous buffers (for bioassays) .
Q. What strategies optimize multi-step synthesis for scalability?
Methodological Answer:
- Step-wise Yield Analysis: Identify low-yield steps (e.g., cyclopropane introduction) for re-engineering .
- Flow Chemistry: Transition batch reactions to continuous flow for hazardous steps (e.g., high-temperature cyclization) to improve safety and reproducibility .
- Green Chemistry Principles: Replace acetonitrile with ethanol/water mixtures to reduce environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
